molecular formula C12H21NO4 B2928365 (2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester CAS No. 88790-37-8

(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester

Cat. No.: B2928365
CAS No.: 88790-37-8
M. Wt: 243.303
InChI Key: LZYBAKVGAMQFLJ-VIFPVBQESA-N
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Description

(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester is a chiral pyrrolidine derivative of significant value in medicinal chemistry and pharmaceutical research. This compound features a stereospecific (S) configuration and a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, making it a crucial synthetic intermediate. The Boc group is a standard protecting group in organic synthesis that stabilizes the nitrogen atom against unwanted reactions and can be readily removed under mild acidic conditions without affecting other functional groups . Pyrrolidine-based structures are recognized as key scaffolds in the development of bioactive molecules. For instance, certain pyrrolidine analogues have been investigated for their potential in targeting glutamate receptors, which are implicated in conditions such as neuropathic pain . Furthermore, compounds with similar protected pyrrolidine frameworks are frequently utilized in the synthesis of complex molecules, including arginase inhibitors and other active pharmaceutical ingredients (APIs) . The presence of the methyl ester provides a versatile handle for further synthetic modifications, such as hydrolysis to the corresponding acid or transformation into other derivatives. This reagent is intended for use in research and development laboratories as a building block for the construction of more complex, therapeutically relevant compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

88790-37-8

Molecular Formula

C12H21NO4

Molecular Weight

243.303

IUPAC Name

tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

LZYBAKVGAMQFLJ-VIFPVBQESA-N

SMILES

CC(C)(C)OC(=O)N1CCCC1CC(=O)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester typically involves the following steps:

    Protection of the Pyrrolidine Nitrogen: The nitrogen atom in the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Formation of the Acetic Acid Derivative: The protected pyrrolidine is then reacted with a suitable acetic acid derivative, such as methyl bromoacetate, under basic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The Boc-protected nitrogen can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of aqueous acid or base.

    Reduction: Commonly performed using lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Hydrolysis: Yields the corresponding carboxylic acid.

    Reduction: Produces the corresponding alcohol.

    Substitution: Results in various substituted pyrrolidine derivatives depending on the electrophile used.

Scientific Research Applications

(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for peptide synthesis.

    Medicine: Serves as a precursor in the synthesis of drugs targeting neurological disorders and other medical conditions.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester is primarily related to its role as an intermediate in chemical reactions. It acts as a substrate for various enzymatic and chemical transformations, facilitating the formation of desired products. The Boc-protected nitrogen and ester functionalities provide reactive sites for further modifications, enabling the synthesis of a wide range of derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of pyrrolidine derivatives modified at the 1- and 2-positions. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Functional Groups Stereochemistry Application
(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester - Boc at N1
- Acetic acid methyl ester at C2
Ester, Boc-protected amine (S)-configuration at C2 PROTAC synthesis
(2S,4R)-4-Azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid methyl ester - Boc at N1
- Azide at C4
- Methyl ester at C2
Azide, ester, Boc-protected amine (2S,4R) Neuronal nitric oxide synthase inhibitors
(R)-1-((2,3-Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester - 2,3-Difluorobenzyl amino at N1
- Methyl at C2
Ester, secondary amine, difluorobenzyl (R)-configuration at C2 Intermediate in medicinal chemistry (unspecified targets)
1-(tert-Butoxycarbonyl)pyrrolidin-2-yl-2-boronic acid - Boc at N1
- Boronic acid at C2
Boronic acid, Boc-protected amine Not specified Suzuki-Miyaura cross-coupling reactions

Research Findings and Trends

  • PROTAC Development : The target compound’s role in PROTACs highlights its importance in targeted protein degradation, with optimized coupling efficiency reported in recent studies .
  • Market Availability : The boronic acid derivative () is commercially available for Suzuki reactions, while the target compound is typically synthesized in-house for specialized applications.

Biological Activity

(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine backbone with a tert-butoxycarbonyl (Boc) protecting group, an acetic acid moiety, and a methyl ester group. This structure enhances its solubility and reactivity, making it a valuable intermediate in various chemical syntheses.

  • Molecular Formula : C12H21NO4
  • CAS Number : 11075654
  • Molecular Weight : 229.31 g/mol

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, particularly in enzyme inhibition and receptor binding. The following sections summarize key findings from various studies.

Enzyme Inhibition

Studies have suggested that this compound may interact with specific enzymes, potentially leading to inhibitory effects. For instance:

  • Inhibition of Keap1-Nrf2 Interaction : The compound's structural features suggest it could inhibit the Keap1-Nrf2 protein-protein interaction, which plays a crucial role in cellular defense against oxidative stress. This inhibition could be beneficial in treating diseases related to oxidative stress and inflammation .

Pharmacological Effects

Computer-aided prediction tools have indicated that compounds with similar structures may exhibit diverse pharmacological effects, including:

  • Anti-inflammatory Properties : The potential to modulate inflammatory pathways could make this compound useful in developing anti-inflammatory drugs.
  • Analgesic Effects : Similar compounds have shown promise in pain relief applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that ensure high yields while maintaining the integrity of functional groups. Key steps include:

  • Protection of the amine group with a Boc group.
  • Formation of the acetic acid moiety.
  • Methyl esterification to enhance solubility.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructureUnique Features
Pyrrolidine-2-acetic acidSimple pyrrolidine derivativeLacks protective groups; more reactive
1-(tert-Butoxycarbonyl)pyrrolidineSimilar Boc-protected structureDoes not contain acetic acid moiety
N-Boc-pyrrolidineBasic pyrrolidine derivativeUsed primarily for amine protection

This comparison highlights the unique attributes of this compound, particularly its balance of reactivity and stability due to the presence of both the Boc group and the acetic acid moiety.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of pyrrolidine compounds could effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug development .
  • Structure-Activity Relationship (SAR) : Research focused on optimizing compounds for better binding affinity to targets revealed that modifications to the pyrrolidine ring significantly affected biological activity .
  • Protein Engineering Applications : Investigations into protein interactions indicated that compounds like this compound could be utilized in engineering proteins for enhanced functionality .

Q & A

Q. What are common synthetic routes for preparing (2S)-1-(tert-butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester, and what key reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The compound is typically synthesized via a multi-step process:
  • Step 1 : Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) anhydride in the presence of a base (e.g., triethylamine) to form the Boc-protected intermediate.
  • Step 2 : Esterification of the carboxylic acid group using methyl chloride or dimethyl sulfate in methanol under acidic or basic conditions.
    Critical factors include:
  • Temperature : Lower temperatures (0–25°C) minimize racemization during Boc protection .
  • Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for Boc protection due to inertness and solubility .
  • Catalysts : Use of coupling agents like BOP-Cl or EDCI/HOBt ensures efficient esterification while preserving stereochemistry .

Q. How can researchers optimize purification to minimize impurities from side reactions?

  • Methodological Answer :
  • Liquid-Liquid Extraction : Post-reaction, use ethyl acetate to isolate the product from aqueous layers, followed by washing with brine to remove polar impurities .
  • Drying Agents : Anhydrous sodium sulfate effectively removes residual water .
  • Chromatography : Flash column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40%) resolves Boc-protected intermediates from deprotected by-products .
  • Crystallization : Recrystallization in cold methanol/water mixtures enhances enantiomeric purity .

Q. What spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm Boc-group integration (e.g., tert-butyl protons at δ 1.4 ppm) and ester methyl signals (δ 3.6–3.7 ppm). NOESY can verify stereochemistry .
  • IR Spectroscopy : Stretching frequencies for carbonyl groups (Boc C=O at ~1680 cm1^{-1}, ester C=O at ~1720 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the expected m/z .

Advanced Research Questions

Q. How does the choice of coupling agents impact stereochemical integrity during derivatization?

  • Methodological Answer :
  • BOP-Cl vs. EDCI/HOBt : BOP-Cl promotes rapid amide bond formation but may induce epimerization at elevated temperatures. EDCI/HOBt is milder, preserving the (2S)-configuration during peptide couplings .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing racemization risk compared to THF .
  • Monitoring : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) detects enantiomeric excess (ee) deviations >1% .

Q. What strategies mitigate Boc-group cleavage during downstream reactions?

  • Methodological Answer :
  • Acid Sensitivity : Avoid trifluoroacetic acid (TFA) in subsequent steps; use milder acids (e.g., HCl in dioxane) for selective deprotection .
  • Temperature Control : Maintain reactions below 25°C to prevent acid-catalyzed degradation .
  • Alternative Protecting Groups : For acid-labile applications, consider SEM (2-(trimethylsilyl)ethoxymethyl) groups, though they require fluoride-based deprotection .

Q. How can researchers resolve contradictions in enantiomeric purity data between HPLC and polarimetry?

  • Methodological Answer :
  • Chiral HPLC Calibration : Use a certified (2S)-enantiomer standard to validate retention times. Discrepancies may arise from column aging or mobile phase pH variations .
  • Polarimetry : Cross-validate with a known concentration solution. Inconsistent optical rotation values may indicate residual solvents or salt formation .
  • NMR Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting for enantiomers, resolving ambiguities .

Q. What reaction parameters influence regioselectivity in alkylation/acylation of the pyrrolidine ring?

  • Methodological Answer :
  • Steric Effects : Bulky electrophiles (e.g., tert-butyl bromoacetate) favor substitution at the less hindered C-3 position over C-4 .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)2_2 with XPhos) enable selective C–H functionalization at C-4 under mild conditions .
  • Solvent Polarity : Non-polar solvents (toluene) favor kinetic control, while DMF enhances thermodynamic product formation .

Stability and Handling

Q. What storage conditions prevent degradation of this compound?

  • Methodological Answer :
  • Temperature : Store at –20°C in airtight containers to slow hydrolysis. Room-temperature storage reduces shelf life to <6 months .
  • Moisture Control : Use molecular sieves (3Å) in storage vials to absorb residual water .
  • Light Sensitivity : Amber glass vials prevent UV-induced Boc-group cleavage .

Troubleshooting Data Contradictions

Q. Why might GC-MS analysis detect unexpected low-molecular-weight by-products?

  • Methodological Answer :
  • Decarboxylation : Heating during GC injection (>150°C) can degrade the ester to pyrrolidine derivatives. Use milder LC-MS instead .
  • Solvent Adducts : Methanol or acetic acid residues form adducts (e.g., [M+Na]+^+). Pre-purify via size-exclusion chromatography .

Q. How to address inconsistent yields in large-scale Boc protection reactions?

  • Methodological Answer :
  • Stoichiometry : Use Boc2_2O in 1.2–1.5 equivalents to ensure complete reaction, confirmed by TLC (Rf ~0.5 in 30% EtOAc/hexane) .
  • Mixing Efficiency : Mechanically stir reactions >500 mL to prevent localized acid buildup from Boc-anhydride decomposition .

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